N-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-3-methylbenzamide
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Overview
Description
“N-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-3-methylbenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The synthesis of “N-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-3-methylbenzamide” specifically has not been detailed in the available literature.Scientific Research Applications
Antibacterial Activity
The synthesis of N-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-3-methylbenzamide has been explored as a potential antibacterial agent. Researchers have designed and synthesized related quinazolin-4(3H)-ones, which demonstrate profound antimicrobial activity against both Gram-positive and Gram-negative bacteria . This application is particularly relevant in the context of combating bacterial infections.
Antitumor Potential
Quinazoline derivatives, including those containing the benzothiazole moiety, have been investigated for their antitumor properties. The quinazoline ring system serves as a scaffold for tyrosine kinase receptor (TKR) inhibitors, which are crucial in cancer therapy. Overexpression of TKRs occurs in various cancers, making these derivatives promising candidates for inhibiting tumor growth and metastasis .
Cytotoxic Effects
Recent studies have evaluated the cytotoxic effects of related compounds. Notably, some derivatives of the benzothiazole-based quinazoline ring system exhibited potent cytotoxicity against cancer cell lines, including MDA-MB-231 and MCF-7 cells. These findings suggest potential applications in cancer treatment .
Anti-Tubercular Compounds
Benzothiazole derivatives have also been explored as anti-tubercular agents. Researchers have synthesized novel molecules and assessed their inhibitory concentrations against Mycobacterium tuberculosis. Comparisons with standard reference drugs provide insights into their efficacy in combating tuberculosis .
Drug Design and Optimization
Given the diverse pharmacodynamic activities associated with quinazoline derivatives, further research may involve designing and optimizing compounds based on the benzothiazole scaffold. Rational drug design strategies could enhance their therapeutic potential in various disease contexts .
Structure-Activity Relationship (QSAR)
Quantitative structure-activity relationship (QSAR) models have been developed to understand the contributions of structural and substituent effects to the compound’s biological activity. Such analyses aid in predicting and optimizing the properties of related molecules .
Mechanism of Action
Target of Action
The primary target of N-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-3-methylbenzamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound can effectively disrupt the growth and proliferation of the bacteria .
Mode of Action
N-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-3-methylbenzamide interacts with its target, the DprE1 enzyme, by binding to its active site . This binding inhibits the enzyme’s function, thereby disrupting the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to downstream effects such as compromised bacterial cell integrity and ultimately, cell death .
Pharmacokinetics
The compound has shown promising activity against mycobacterium tuberculosis, suggesting that it may have suitable bioavailability
Result of Action
The molecular and cellular effects of N-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-3-methylbenzamide’s action primarily involve the disruption of cell wall biosynthesis in Mycobacterium tuberculosis . This disruption can lead to compromised cell integrity and ultimately, bacterial cell death .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-13-5-4-6-14(11-13)20(25)22-15-9-10-18(24)16(12-15)21-23-17-7-2-3-8-19(17)26-21/h2-12,24H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSJUYRRMJGYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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